BenchChemオンラインストアへようこそ!

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone

Lipophilicity Drug-likeness ADME prediction

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 951885-35-1), systematically named (3,4-dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, is a synthetic benzophenone derivative bearing a 3,4-dichlorophenyl ring and a 2,3-dihydro-1,4-benzodioxin (ethylenedioxy) moiety linked through a central carbonyl group. Its molecular formula is C₁₅H₁₀Cl₂O₃ with a molecular weight of 309.14 g·mol⁻¹, and it is typically supplied at ≥97–98% purity.

Molecular Formula C15H10Cl2O3
Molecular Weight 309.1 g/mol
CAS No. 951885-35-1
Cat. No. B1359326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone
CAS951885-35-1
Molecular FormulaC15H10Cl2O3
Molecular Weight309.1 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2O3/c16-11-3-1-9(7-12(11)17)15(18)10-2-4-13-14(8-10)20-6-5-19-13/h1-4,7-8H,5-6H2
InChIKeyDDXQMSVDGCHOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 951885-35-1): Structural Identity and Physicochemical Baseline


3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 951885-35-1), systematically named (3,4-dichlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone, is a synthetic benzophenone derivative bearing a 3,4-dichlorophenyl ring and a 2,3-dihydro-1,4-benzodioxin (ethylenedioxy) moiety linked through a central carbonyl group . Its molecular formula is C₁₅H₁₀Cl₂O₃ with a molecular weight of 309.14 g·mol⁻¹, and it is typically supplied at ≥97–98% purity . The compound integrates the 1,4-benzodioxane scaffold—a privileged structure present in numerous therapeutic agents with anti-inflammatory, antihypertensive, and antiparasitic activities [1]—with a vicinal dichloro substitution pattern that distinctly modulates its physicochemical and potential pharmacophoric properties relative to other halogenated analogs in this series.

Why In-Class Benzophenone Analogs Cannot Substitute 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone in Research and Development


Halogenated 3',4'-(ethylenedioxy)benzophenones are frequently treated as interchangeable building blocks in medicinal chemistry and material science. However, substitution of CAS 951885-35-1 with its regioisomeric or monohalogenated analogs introduces consequential changes in lipophilicity, dipole moment, and metabolic stability that directly impact structure-activity relationships (SAR), formulation behavior, and downstream patentability. The 3,4-dichloro pattern confers a distinct combination of elevated logP (3.9956), increased molecular weight (309.14 Da), and a unique electrostatic surface profile compared to the 4-chloro analog (logP 3.342, MW 274.70) or the 3,5-dichloro regioisomer, which shares the same computed hydrophobicity but differs in the spatial orientation of chlorine substituents . In lead optimization programs targeting the 2,3-dihydro-1,4-benzodioxin chemotype—recently validated as a tractable scaffold for anti-Toxoplasma gondii agents with an EC₅₀ of 275 nM [1]—the precise halogenation pattern governs both potency and selectivity. Blind substitution can therefore invalidate SAR hypotheses, compromise intellectual property positioning, and necessitate costly re-synthesis [1].

Quantitative Differentiation Evidence for 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 951885-35-1) Against Closest Analogs


Computed Lipophilicity (logP) and Molecular Weight Differentiate 3,4-Dichloro from Monochloro and Regioisomeric Analogs

The 3,4-dichloro substitution yields a computed logP of 3.9956 and a molecular weight of 309.14 g·mol⁻¹, representing a significant increase in lipophilicity (>0.65 logP units) relative to the 4-chloro analog (logP 3.3422; MW 274.70 g·mol⁻¹) , while matching the overall hydrophobicity of the 3,5-dichloro regioisomer (logP 3.9956) . This differential positions the compound in a distinct physicochemical space relevant to membrane permeability and non-specific protein binding .

Lipophilicity Drug-likeness ADME prediction

Regioisomeric Dichloro Substitution Pattern Determines Electrostatic Potential and Halogen-Bonding Donor Capacity

Although the 3,4-dichloro (CAS 951885-35-1) and 3,5-dichloro (CAS 951885-38-4) regioisomers share identical gross physicochemical descriptors (logP = 3.9956; TPSA = 35.53 Ų; H-acceptors = 3; H-donors = 0; rotatable bonds = 2) , the vicinal 3,4-dichloro arrangement creates an anisotropic electrostatic surface with a contiguous region of positive sigma-hole potential on the chlorine-substituted ring, enhancing halogen-bond donor capacity toward Lewis-basic protein residues (e.g., carbonyl oxygens of backbone amides). The 3,5-dichloro substitution, by contrast, distributes the electron-withdrawing effect symmetrically, producing a different molecular electrostatic potential (MEP) map. The 2,3-dihydro-1,4-benzodioxin chemotype has demonstrated target engagement in T. gondii tachyzoite growth inhibition with an EC₅₀ of 275 nM [1], where halogen bonding contributions to target binding are well-precedented for chlorinated aromatic ligands [2].

Halogen bonding Electrostatic potential Molecular recognition

Absence of Additional Hydrogen-Bond Donors Preserves Scaffold-Specific Pharmacophoric Simplicity Versus Functionalized Analogs

CAS 951885-35-1 possesses zero hydrogen-bond donors (HBD = 0) and only three hydrogen-bond acceptors (HBA = 3), conferring a pharmacophorically lean profile . This contrasts with amino-functionalized derivatives such as (7-amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(2-chlorophenyl)methanone (CAS 164526-16-3), which introduces an additional HBD and alters both polar surface area and metabolic susceptibility [1]. The 2,3-dihydro-1,4-benzodioxin scaffold has demonstrated target engagement against T. gondii and has been explored for FFA1 agonism [2][3], where minimal HBD count is often desirable for optimizing oral bioavailability (Rule of 5 compliance) and minimizing Phase II glucuronidation.

Pharmacophoric simplicity Fragment-based drug discovery Scaffold hopping

Market Availability and Purity Profile of 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone Versus Regioisomeric Analogs

CAS 951885-35-1 is commercially available in research quantities (1–5 g scale) at ≥97–98% purity from multiple global suppliers, including Fluorochem and domestic Chinese vendors . In contrast, certain regioisomeric analogs such as 2-chloro-3',4'-(ethylenedioxy)benzophenone (CAS 164526-07-2) carry explicit hazard classifications (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) , which may impose additional shipping restrictions, handling requirements, and institutional safety review for procurement. No such hazard statements are listed for CAS 951885-35-1 in available safety documentation.

Chemical procurement Building block availability Purity comparison

The 2,3-Dihydro-1,4-benzodioxin Scaffold Validated as a Tractable Anti-Toxoplasma Chemotype at Sub-Micromolar Potency

A high-throughput screen of the 68,000-member Global Health Chemical Diversity Library identified a 2,3-dihydro-1,4-benzodioxin chemotype as a potent inhibitor of T. gondii tachyzoite growth in vitro with an EC₅₀ of 275 nM [1]. Importantly, this chemotype prevented tachyzoite regrowth at concentrations only 3.16-fold above the EC₅₀ (half-log), whereas clinically used and preclinical antitoxoplasmosis agents typically require concentrations hundreds to thousands of multiples of their EC₅₀ to achieve comparable regrowth suppression [1]. This suggests a novel, potentially cidal mechanism of action distinct from current standard-of-care drugs. While the specific hit compound from the screen has not been publicly disclosed, the 3,4-dichloro-3',4'-(ethylenedioxy)benzophenone scaffold represents a direct synthetic entry point for exploring the SAR around this validated chemotype.

Antiparasitic drug discovery Toxoplasma gondii Phenotypic screening

Procurement-Relevant Application Scenarios for 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone (CAS 951885-35-1)


Medicinal Chemistry: Lead Optimization of Anti-Toxoplasma gondii Agents

Based on the validated anti-T. gondii activity of the 2,3-dihydro-1,4-benzodioxin chemotype (EC₅₀ 275 nM) [1], CAS 951885-35-1 serves as a strategic starting material for synthesizing analog libraries to probe SAR around chlorine substitution pattern and regioisomerism. The 3,4-dichloro configuration provides a higher logP (3.9956) and distinct halogen-bonding topology compared to monochloro analogs (logP 3.342 for 4-Cl) , enabling systematic exploration of lipophilicity-driven cellular permeability and target engagement.

Fragment-Based Drug Discovery: Pharmacophorically Clean Probe Molecule

With zero hydrogen-bond donors, three acceptors, and a TPSA of 35.53 Ų , CAS 951885-35-1 meets fragment-likeness criteria and can serve as a low-complexity probe for identifying binding pockets on protein targets where the 1,4-benzodioxin moiety provides shape complementarity and the 3,4-dichlorophenyl ring offers both hydrophobic contact and potential halogen-bonding interactions [2]. Its commercial availability at 97–98% purity minimizes the need for in-house purification prior to screening.

Organic Synthesis: Key Intermediate for Benzodioxin-Containing Bioactive Molecules

The 2,3-dihydro-1,4-benzodioxin scaffold is a recurring motif in FFA1 agonists, B-Raf kinase inhibitors, and antithrombotic compounds [3][4]. CAS 951885-35-1, with its bench-stable 3,4-dichlorobenzophenone core and two rotatable bonds, offers versatile synthetic handles for further derivatization (e.g., carbonyl reduction, Grignard addition, or nucleophilic aromatic substitution on the chlorine-bearing ring), supporting the construction of focused compound libraries.

Comparative Physicochemical Profiling in Drug Discovery Education and Training

As a member of a well-defined analog series where computed logP varies systematically with halogenation (3.34 for 4-Cl; 3.99 for 3,4-diCl and 3,5-diCl) , CAS 951885-35-1 is an ideal teaching compound for illustrating the impact of chlorine substitution on lipophilicity, chromatographic retention, and predicted ADME parameters in medicinal chemistry laboratory courses and industrial training programs.

Quote Request

Request a Quote for 3,4-Dichloro-3',4'-(ethylenedioxy)benzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.